4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride
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Overview
Description
4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride, also known as N-isopropyl-4-methoxyaniline hydrochloride, is a chemical compound with the molecular formula C10H15NO·HCl. It is a derivative of aniline, where the aniline nitrogen is substituted with a methoxy group and an isopropyl group. This compound is often used in various chemical syntheses and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride typically involves the alkylation of 4-methoxyaniline with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride involves its interaction with specific molecular targets. The methoxy and isopropyl groups influence its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(propan-2-yl)aniline
- 4-methoxy-N-(4-nitrobenzyl)aniline
- 4-methoxy-N-(tert-pentyl)aniline
Uniqueness
4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .
Properties
CAS No. |
61685-03-8 |
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Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)12(3)10-5-7-11(13-4)8-6-10;/h5-9H,1-4H3;1H |
InChI Key |
KDRVNMXQOZGDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
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